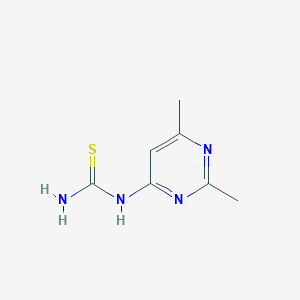

1-(2,6-Dimethylpyrimidin-4-yl)thiourea

Description

Significance of Pyrimidine (B1678525) and Thiourea (B124793) Scaffolds in Modern Medicinal Chemistry Research

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, primarily because it is a fundamental component of nucleic acids (DNA and RNA). ingentaconnect.comnih.govbu.edu.eg This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug design. nih.govnih.gov Compounds incorporating the pyrimidine ring exhibit a vast array of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant properties. nih.govnih.govorientjchem.orgnih.gov Its structural versatility allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological profiles of drug candidates. nih.gov Many clinically approved drugs contain this heterocyclic core, highlighting its importance in pharmaceutical development. nih.govresearchgate.net For example, pyrimidine derivatives have been successfully developed as protein kinase inhibitors for cancer therapy and as potent bone anabolic agents. ingentaconnect.comnih.govnih.gov

Similarly, the thiourea scaffold is of great interest in medicinal chemistry due to its unique structural and electronic properties. nih.govbiointerfaceresearch.com A key feature of the thiourea moiety is its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes, which is crucial for ligand-receptor interactions and bioactive site recognition. nih.govbohrium.com First synthesized in 1873 by Marceli Nencki, thiourea and its derivatives have been explored for a wide spectrum of therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. nih.govresearchgate.netmdpi.commdpi.com The versatility of the thiourea group allows it to be incorporated into various molecular frameworks to enhance biological activity. biointerfaceresearch.comresearchgate.net Researchers have successfully modified the thiourea structure to improve ligand binding, leading to the development of potent and novel therapeutic agents. biointerfaceresearch.com

The combination of these two pharmacologically significant scaffolds into a single entity, such as in pyrimidine thiourea derivatives, offers a promising strategy for developing new therapeutic agents with potentially enhanced or novel mechanisms of action. nih.govafricaresearchconnects.com

Overview of Heterocyclic Compounds as Promising Lead Molecules in Drug Discovery Research

Heterocyclic compounds, defined as cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of modern drug discovery. rroij.com Over 85% of all biologically active chemical entities contain a heterocycle, a statistic that underscores their central role in medicinal chemistry. nih.gov Their prevalence is due to their vast structural diversity and their ability to engage in various interactions with biological targets. rroij.com

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. rroij.comnih.gov These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.govrroij.com Heterocyclic rings can also serve as bioisosteres, which are chemical groups with similar physical or chemical properties that can be interchanged to improve a compound's biological activity or reduce toxicity. rroij.com

Many clinically approved drugs, including anticancer agents like methotrexate (B535133) and 5-fluorouracil, are built upon heterocyclic cores. nih.gov The structural diversity of these scaffolds allows medicinal chemists to design molecules with high potency and selectivity for specific biological targets, thereby minimizing off-target effects. rroij.comrroij.com As such, heterocyclic compounds are frequently used as starting points or lead molecules in drug discovery programs, providing a rich foundation for the development of novel therapeutics. rroij.comrroij.comresearchgate.net

Historical Context and Evolution of Thiourea Derivatives in Academic Investigations

The scientific journey of thiourea began with its first synthesis in 1873. nih.gov Early investigations into its biological potential were pioneered by figures like Paul Ehrlich, whose work with a trypan red analogue containing a urea (B33335) moiety laid the groundwork for modern chemotherapy. nih.gov In the decades that followed, thiourea derivatives such as thioacetazone and thiocarlide were developed and used in the treatment of Mycobacterium tuberculosis infections. nih.gov

A significant milestone in the evolution of thiourea-based drugs was the discovery of metiamide, a histamine (B1213489) H₂-receptor antagonist containing a thiourea group, which proved effective for treating ulcers. nih.gov However, due to side effects observed during clinical trials, researchers sought to modify the structure. This led to a crucial evolutionary step: the replacement of the thiourea moiety with a cyanoguanidine group, resulting in the development of the well-known and less toxic drug cimetidine. nih.govbohrium.com This particular development highlights a recurring theme in medicinal chemistry: the iterative process of structural modification to optimize efficacy and safety.

From these early applications, the scope of research into thiourea derivatives has expanded dramatically. Today, these compounds are investigated for a vast range of biological activities, reflecting a deep and evolving understanding of their chemical properties and biological interactions. researchgate.netmdpi.comresearchgate.net

Contemporary Research Trends and Unaddressed Challenges in Pyrimidine Thiourea Chemistry and Biology

Current research in pyrimidine thiourea chemistry is vibrant and multifaceted, focusing on the design and synthesis of novel derivatives with enhanced therapeutic potential. A prominent trend is the development of molecules that can act as dual inhibitors, targeting multiple biological pathways simultaneously. nih.gov For instance, sulphonyl thiourea compounds containing pyrimidine have been designed as dual inhibitors of carbonic anhydrases and cancer cell lines. nih.govrsc.org This multi-targeted approach is attractive for overcoming challenges like drug resistance. biointerfaceresearch.com

Another major focus is the continuous effort to synthesize novel derivatives with improved efficacy and specificity for their biological targets. ingentaconnect.comnih.gov This involves creating extensive libraries of related compounds and screening them for activity against various diseases, including cancer, microbial infections, and diabetes. africaresearchconnects.comresearchgate.netresearchgate.net For example, novel pyrimidine-based thiourea compounds have been investigated as potential treatments for type II diabetes by targeting the α-glucosidase enzyme. researchgate.net Furthermore, the application of thiourea derivatives is expanding into new areas, such as agrochemicals, where they show promise as fungicides and antiviral agents. acs.org

Despite significant progress, several challenges remain. A primary hurdle is the development of agents that are both highly potent and selective, thereby minimizing side effects. analis.com.my The quest for orally bioavailable small-molecule drugs continues to be a major unmet need in treating various conditions. nih.gov Overcoming drug resistance in cancer and infectious diseases is another critical challenge that drives ongoing research into novel molecular scaffolds like pyrimidine thioureas. biointerfaceresearch.com Future research will likely focus on integrating computational methods for rational drug design, exploring new biological targets, and developing more efficient and sustainable synthetic methodologies. nih.govresearchgate.net

Research Findings on Pyrimidine and Thiourea Derivatives

Academic research has generated a wealth of data on the biological activities of pyrimidine and thiourea derivatives. The following tables summarize some of these findings.

| Biological Activity | References |

|---|---|

| Anticancer | ingentaconnect.comnih.govnih.govnih.gov |

| Antimicrobial / Antibacterial | nih.govnih.govnih.govderpharmachemica.com |

| Antiviral / Anti-HIV | nih.govorientjchem.orgnih.gov |

| Anti-inflammatory | nih.govnih.govnih.govderpharmachemica.com |

| Antioxidant | orientjchem.orgnih.govderpharmachemica.com |

| Antimalarial | nih.govnih.gov |

| Bone Anabolic Agent | nih.gov |

| Carbonic Anhydrase Inhibition | nih.gov |

| Biological Activity | References |

|---|---|

| Anticancer | nih.govbiointerfaceresearch.commdpi.comafricaresearchconnects.comanalis.com.my |

| Antibacterial / Antimicrobial | nih.govresearchgate.netmdpi.commdpi.com |

| Antifungal | nih.govresearchgate.net |

| Antiviral | nih.govnih.govmdpi.com |

| Anti-inflammatory | nih.govresearchgate.netmdpi.commdpi.com |

| Antitubercular | nih.govmdpi.comderpharmachemica.com |

| Antioxidant | mdpi.comresearchgate.netmdpi.com |

| α-Glucosidase Inhibition | nih.govresearchgate.net |

| Compound Class | Target | Example Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Sulphonyl Thiourea Pyrimidines | hCA I (Carbonic Anhydrase) | Compound 7l | 0.015 µM | nih.gov |

| Sulphonyl Thiourea Pyrimidines | hCA II (Carbonic Anhydrase) | Compound 7f | 0.011 µM | nih.gov |

| Pyrido[2,3-d]pyrimidines | EGFRL858R/T790M Kinase | Compound B1 | 13 nM | nih.gov |

| Thieno[3,2-d]pyrimidines | H1975 cancer cells | Compound B7 | 0.023 µM | nih.gov |

| Pyridinyl-thiourea | α-glucosidase | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | researchgate.net |

| Piperazine-thiourea | Leishmania amazonensis | Compound 5i | 1.8 µM | mdpi.com |

Properties

IUPAC Name |

(2,6-dimethylpyrimidin-4-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-4-3-6(11-7(8)12)10-5(2)9-4/h3H,1-2H3,(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZANUADAOVTFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2,6 Dimethylpyrimidin 4 Yl Thiourea Analogues

Established Synthetic Pathways for Pyrimidine-Thiourea Linkages

The formation of the pyrimidine-thiourea linkage is a critical step in the synthesis of these compounds. Various established pathways have been developed to achieve this, often involving the reaction of an aminopyrimidine with an isothiocyanate derivative.

Multi-step Synthesis Approaches for Derivatization

Multi-step synthetic routes are frequently employed to construct complex pyrimidine-thiourea analogues. These approaches offer the advantage of controlled and systematic derivatization of the pyrimidine (B1678525) core and the thiourea (B124793) moiety. A common strategy involves the initial synthesis of a substituted aminopyrimidine, which is then reacted with an appropriate isothiocyanate.

For instance, a general multi-step synthesis can begin with the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with an aldehyde and urea (B33335) or thiourea to form the core pyrimidine ring. Subsequent modifications can be made to this core before the introduction of the thiourea group. Another approach involves the synthesis of 2-amino-4,6-disubstituted pyrimidines from chalcones and guanidine (B92328) hydrochloride. These aminopyrimidines then serve as key intermediates. The final step typically involves the reaction of the aminopyrimidine with an acyl isothiocyanate, generated in situ from the corresponding acyl chloride and a thiocyanate (B1210189) salt, to yield the desired pyrimidine-linked acyl thiourea derivatives. This sequential approach allows for the introduction of a wide variety of substituents on both the pyrimidine ring and the acyl portion of the thiourea, enabling the exploration of structure-activity relationships.

Facile and Efficient Synthetic Protocols for Library Generation

One such efficient protocol involves a one-pot, three-component reaction of malononitrile, an aldehyde, and thiourea or urea in the presence of a catalyst, such as nanosized MgO, to produce pyrimidine derivatives. Another efficient method for synthesizing pyrimidine derivatives is the reaction of chalcones with thiourea in the presence of ethanolic potassium hydroxide. Furthermore, novel sulphonyl thiourea derivatives containing 4,6-diarylpyrimidine rings have been synthesized using a one-pot procedure, highlighting an efficient route to this class of compounds. These streamlined approaches are invaluable for medicinal chemistry programs aimed at discovering new therapeutic agents.

Functionalization and Derivatization Strategies on the Pyrimidine Moiety

Functionalization and derivatization of the pyrimidine moiety are crucial for fine-tuning the physicochemical and biological properties of 1-(2,6-dimethylpyrimidin-4-yl)thiourea analogues. These modifications can influence factors such as solubility, metabolic stability, and target binding affinity.

Strategies for derivatization often focus on introducing a variety of substituents at different positions of the pyrimidine ring. For example, the synthesis of novel diaryl pyrimidine linked acyl thiourea derivatives allows for the introduction of different substituents on the phenyl rings attached to the pyrimidine core. The initial chalcones used in the synthesis can be varied by using different aldehydes and acetophenones, leading to a diverse array of substitution patterns on the resulting pyrimidine ring.

Furthermore, the alkylation of mercaptopyrimidines is a useful synthetic procedure for the functionalization of the pyrimidine ring. Ring transformation reactions also offer a pathway for derivatization. For example, the reaction of 5-cyanouracils with thioureas can lead to novel pyrimidine-to-pyrimidine ring transformations, resulting in the formation of 5-carbamoyl-2-thiocytosines. These strategies provide chemists with a versatile toolbox to create a wide range of functionalized pyrimidine-thiourea analogues.

Substituent Effects on Reaction Efficiency and Product Yields

The nature and position of substituents on the pyrimidine ring and the reacting partners can significantly impact the efficiency of synthetic reactions and the yields of the final products. These effects are often electronic or steric in nature.

In the synthesis of pyrimidine linked acyl thiourea derivatives, the electronic nature of the substituents on the phenyl ring of the acyl part can influence the reaction. For example, the presence of electron-donating groups (EDG) or electron-withdrawing groups (EWG) can affect the reactivity of the acyl isothiocyanate intermediate and the subsequent nucleophilic attack by the aminopyrimidine. For instance, the addition of an electron-donating methyl group at the para position of the phenyl ring of the pyrimidine pharmacophore enhanced the inhibition activity in a biological assay, suggesting that such substituents are well-tolerated in the synthesis and can lead to potent compounds. Conversely, the introduction of bulky substituents near the reaction center may sterically hinder the reaction, potentially leading to lower yields or requiring more forcing reaction conditions.

The following table summarizes the impact of different substituents on the α-amylase inhibitory activity (IC50) of a series of pyrimidine linked acyl thiourea derivatives, which indirectly reflects the successful synthesis and potential of these substituted compounds.

| Compound | Substituent on Acyl Phenyl Ring | Substituent on Pyrimidine Phenyl Ring | α-Amylase IC50 (μM) |

| 6j | 4-OCH3 (EDG) | - | 1.478 ± 0.051 |

| 6g | 4-Cl (EWG) | - | 1.509 ± 0.039 |

| 6i | Cyclohexyl | - | 1.521 ± 0.034 |

| 6d | - | 4-CH3 (EDG) | 1.553 ± 0.023 |

| 6b | 3,4-di-OCH3 (EDG) | - | 1.612 ± 0.004 |

| 6e | 4-F (EWG) | - | 1.662 ± 0.010 |

| 6f | 2-CH3 (EDG) | - | 1.664 ± 0.010 |

Cyclization Reactions and Heterocyclic Ring Formation from Thiourea Precursors

The thiourea moiety in pyrimidine-thiourea derivatives is a versatile precursor for the construction of various heterocyclic rings through cyclization reactions. These transformations can lead to the formation of fused-ring systems or new heterocyclic rings attached to the pyrimidine core, significantly expanding the chemical diversity of the compound library.

For example, N,N'-disubstituted thioureas can be cyclized using oxalyl dichloride to yield 4,5-dioxo-2-thioxo-perhydro-imidazolyl-pyrimidine-2H-ones(thiones) in good yields. Another example is the unprecedented cyclization reaction of donor-acceptor oxiranes with N,N'-disubstituted thioureas to construct trans-dihydropyrimidines. Furthermore, N-propenoylthiourea derivatives can be cyclized in the presence of sodium ethoxide to form 2-thioxoperhydropyrimidin-4-ones. These cyclization reactions demonstrate the utility of the thiourea group as a key building block for the synthesis of more complex heterocyclic systems. The resulting fused or linked heterocyclic compounds often exhibit interesting biological properties, making this a valuable strategy in drug discovery.

Advanced Spectroscopic and Structural Elucidation of 1 2,6 Dimethylpyrimidin 4 Yl Thiourea and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of pyrimidine-thiourea derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2,6-dimethylpyrimidin-4-yl)thiourea is expected to display distinct signals corresponding to each type of proton in the molecule.

N-H Protons: The protons of the thiourea (B124793) moiety (-NH-C(S)-NH₂) typically appear as broad singlets in the downfield region of the spectrum, often in the range of δ 11.0–13.5 ppm, due to hydrogen bonding and quadrupole effects of the nitrogen atoms. mdpi.com

Pyrimidine (B1678525) Ring Proton: The lone aromatic proton on the pyrimidine ring (at the C5 position) is expected to produce a singlet. In related pyrimidine structures, this proton signal appears around δ 8.40 ppm. nih.gov

Methyl Protons: The two methyl groups (-CH₃) attached to the pyrimidine ring are chemically equivalent and would likely appear as a single, sharp singlet in the upfield region, typically around δ 2.42 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides confirmation of the carbon framework.

Thiocarbonyl Carbon (C=S): The most downfield signal is characteristic of the thiocarbonyl carbon, which typically resonates in the range of δ 178–182 ppm. nih.gov

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are expected to appear at distinct chemical shifts. Based on analogous structures, these signals can be found between δ 109 ppm and δ 166 ppm. nih.gov The carbons attached to the methyl groups (C2 and C6) and the thiourea group (C4) would have characteristic shifts within this range.

Methyl Carbons: The carbon atoms of the two equivalent methyl groups would produce a single signal in the upfield region of the spectrum, typically around δ 19.9 ppm. nih.gov

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Reference Data Source |

|---|---|---|---|

| ¹H NMR | N-H (Thiourea) | ~11.0 - 13.5 (broad singlet) | mdpi.com |

| C5-H (Pyrimidine) | ~8.40 (singlet) | nih.gov | |

| -CH₃ (Methyl) | ~2.42 (singlet) | nih.gov | |

| ¹³C NMR | C=S (Thiocarbonyl) | ~178 - 182 | nih.gov |

| C (Pyrimidine Ring) | ~109 - 166 | nih.gov | |

| -CH₃ (Methyl) | ~19.9 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would confirm the presence of N-H, C-H, C=N, and C=S bonds.

Key vibrational frequencies observed in related thiourea and pyrimidine derivatives include:

N-H Stretching: The N-H bonds of the thiourea group typically exhibit one or two absorption bands in the region of 3100–3480 cm⁻¹. nih.govmdpi.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected just below and above 3000 cm⁻¹, respectively. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically appear in the 1525–1596 cm⁻¹ region. researchgate.net

C=S Stretching: The thiocarbonyl group (C=S) shows a characteristic absorption band. This peak can be found in the range of 1240–1300 cm⁻¹, although its position can be influenced by coupling with other vibrations. mdpi.com In pure thiourea, C=S stretching peaks are noted at 1412 cm⁻¹ and 730 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Data Source |

|---|---|---|---|

| N-H (Thiourea) | Stretching | 3100 - 3480 | nih.govmdpi.com |

| C-H (Aromatic/Aliphatic) | Stretching | 2900 - 3100 | nih.gov |

| C=N / C=C (Pyrimidine Ring) | Stretching | 1525 - 1596 | researchgate.net |

| C=S (Thiocarbonyl) | Stretching | 1240 - 1300 | mdpi.com |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₇H₁₀N₄S), the expected exact mass is approximately 182.06 g/mol .

In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 182. The fragmentation of related pyrimidine-thiones often involves characteristic losses. For instance, fragmentation of a pyrimidine derivative with a molecular ion at m/z 337 showed initial fragmentation to an ion at m/z 256, followed by the loss of a thioformyl group (CHS) to produce a peak at m/z 211. iosrjournals.org Another study on a pyrimidinethione derivative (M⁺˙ at m/z 320) also showed significant stability of the molecular ion peak. sapub.org Based on the structure of this compound, potential fragmentation pathways could include:

Cleavage of the C-N bond connecting the thiourea group to the pyrimidine ring.

Loss of small molecules such as H₂S or HSCN.

Fragmentation of the pyrimidine ring itself.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing Elucidation

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀N₄S |

| Molecular Weight | 182.25 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 8.3372 (5) Å |

| b = 15.8303 (10) Å | |

| c = 6.618 (1) Å | |

| Volume (V) | 873.45 (15) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 173 K |

| Key Interactions | Intramolecular N—H···N hydrogen bonds; Intermolecular N—H···S interactions |

Computational Chemistry and Cheminformatics Studies of Pyrimidine Thiourea Compounds

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) thiourea (B124793) derivatives, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and reactivity, offering a theoretical framework to understand their chemical behavior. These studies are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance of computational cost and accuracy. wjarr.comnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability.

Studies on pyrimidine derivatives show that a smaller energy gap corresponds to lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.com For instance, DFT calculations on certain bioactive pyrimidine derivatives have revealed energy gaps ranging from 3.63 eV to 3.88 eV, indicating high reactivity compared to reference compounds like ibuprofen (B1674241) (6.03 eV). wjarr.com This high reactivity is often a desirable trait for pharmacologically active molecules. The distribution of HOMO and LUMO orbitals also indicates the regions of the molecule that are likely to act as electron donors and acceptors, respectively.

| Property | Value Range | Significance |

| HOMO Energy | Varies | Indicates electron-donating ability |

| LUMO Energy | Varies | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 3.6 - 3.9 eV | Lower value suggests higher reactivity |

Table 1: Representative Frontier Molecular Orbital properties for bioactive pyrimidine derivatives based on DFT calculations. wjarr.com

Beyond the HOMO-LUMO gap, DFT provides a suite of conceptual descriptors that quantify the chemical reactivity and stability of molecules. These global reactivity descriptors are calculated from the energies of the frontier orbitals.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a small energy gap have low hardness and are considered "soft," indicating higher reactivity. wjarr.com Pyrimidine derivatives studied have shown hardness values between 1.81 eV and 1.94 eV, significantly lower than less reactive molecules. wjarr.com

Chemical Softness (σ): The reciprocal of hardness, a direct measure of reactivity.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. Higher values suggest a molecule is a better electrophile. Pyrimidine derivatives have demonstrated strong electrophilic character with index values from 3.20 eV to 3.88 eV. wjarr.com

Local reactivity, which identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack, is predicted using Fukui functions and Natural Bond Orbital (NBO) population analysis. wjarr.com These calculations pinpoint specific atoms in the pyrimidine ring and thiourea moiety that are most likely to participate in chemical reactions.

Computational methods are frequently used to predict spectroscopic data, which serves as a valuable tool for structural confirmation of newly synthesized compounds. DFT calculations can provide reasonably accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts. For proton (¹H) NMR, prediction errors (root mean square errors) are often in the range of 0.2–0.4 ppm. nih.gov

While generally accurate, significant discrepancies of up to 6 ppm have been reported between experimental and calculated carbon chemical shifts for some heterocyclic compounds. nih.gov Such deviations highlight the importance of the chosen computational protocol, including the level of theory and the method of geometry optimization. nih.gov In practice, theoretically predicted ¹H and ¹³C-NMR spectra are compared with experimental data to confirm the molecular structures of pyrimidine thiourea derivatives and their intermediates. mdpi.commdpi.com

DFT is also employed to elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating transition states and calculating activation energies, which provides a deeper understanding of reaction pathways and feasibility. For example, the synthesis of pyrimidine derivatives often involves multi-step reactions, such as the Biginelli cyclocondensation, which combines a β-dicarbonyl compound, an aldehyde, and a (thio)urea. mdpi.com Computational studies can model the entire reaction coordinate, identifying intermediates and the rate-determining steps, thereby aiding in the optimization of reaction conditions to improve yields and selectivity.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a prominent cheminformatics technique used to predict the preferred orientation of a ligand when bound to a target protein or enzyme. This method is essential for identifying potential biological targets for pyrimidine thiourea compounds and understanding the molecular basis of their activity.

Molecular docking simulations have been successfully used to explore the interactions of pyrimidine and thiourea derivatives with a wide array of biological targets, suggesting their potential as inhibitors in various disease pathways. The docking score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger binding. Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Studies on compounds structurally related to 1-(2,6-Dimethylpyrimidin-4-yl)thiourea have identified several potential enzyme targets. For example, pyrimidine-linked acyl thioureas have shown potent inhibitory activity against digestive enzymes like α-amylase and the serine protease proteinase K . nih.gov Docking studies revealed that the thiourea group is critical for binding, forming hydrogen bonds with key amino acid residues in the active sites, such as GLN-63 and HIS-305 in α-amylase. nih.gov

Other identified targets for this class of compounds include dihydrofolate reductase (DHFR) , an enzyme crucial for bacterial survival, and cyclooxygenases (COX-1 and COX-2) , which are involved in inflammation. wjarr.comnih.gov Docking studies have suggested that certain pyrimidine derivatives can act as selective COX-2 inhibitors, with binding affinities greater than that of the common nonsteroidal anti-inflammatory drug ibuprofen. wjarr.com Furthermore, these compounds have been investigated as potential inhibitors of Focal Adhesion Kinase (FAK) and the anti-apoptotic protein Bcl-2 , both of which are significant targets in cancer therapy. mdpi.comrsc.org

| Target Protein/Enzyme | PDB ID | Specific Derivative Class Studied | Key Findings & Interactions |

| α-Amylase | 1OSE | Diaryl pyrimidine acyl thioureas | Strong binding affinity (-7.18 kcal/mol); H-bonds via thiourea S and N-H with GLN-63, HIS-305. nih.govajchem-a.com |

| Proteinase K | 3P5P | Diaryl pyrimidine acyl thioureas | High inhibitory activity; specific interactions drive binding. nih.gov |

| Dihydrofolate Reductase (DHFR) | 1DLS | Substituted pyrimidines | Good interaction with the active cavity suggests potent antibacterial activity. nih.gov |

| Cyclooxygenase-2 (COX-2) | 5F19 | Dimethylamino-phenyl pyrimidines | Higher binding affinity (-9.2 kcal/mol) than ibuprofen, suggesting selective COX-2 inhibition. wjarr.com |

| Focal Adhesion Kinase (FAK) | 6I8Z | Pyrimidine-based derivatives | Good binding energy through H-bonds and hydrophobic interactions with Cys502, Ile428, Leu553. rsc.org |

| Bcl-2 Receptor | 5VO4 | Pyrimidine derivatives | Docking simulations used to probe the mode of interaction within the ligand-binding domain. mdpi.com |

| Sirtuin-1 (SIRT1) | 4I5I | Thiourea derivatives | A derivative showed a binding energy of -9.29 kcal/mol, interacting with PheA:297. researchgate.net |

Table 2: Summary of Putative Biological Targets for Pyrimidine Thiourea Derivatives Identified through Molecular Docking Studies.

Prediction of Binding Affinities and Molecular Interaction Modes (Hydrogen Bonding, Van der Waals Forces, Pi-Pi Interactions)

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method estimates the binding affinity, often expressed as a docking score or binding energy, and elucidates the specific molecular interactions that stabilize the ligand-protein complex. For pyrimidine thiourea derivatives, these studies have been crucial in identifying key interactions.

The binding modes are typically characterized by a combination of forces:

Hydrogen Bonding: The thiourea moiety (-NH-CS-NH-) and the nitrogen atoms within the pyrimidine ring are potent hydrogen bond donors and acceptors. Docking studies frequently show these groups forming critical hydrogen bonds with amino acid residues in the active sites of target enzymes. For instance, in studies of pyrimidine linked acyl thioureas, the N-H and sulfur atoms of the thiourea group have been observed forming hydrogen bonds with residues like GLN-63 and HIS-305 in α-amylase. nih.gov

Pi-Pi Interactions: The aromatic pyrimidine ring can engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket, further anchoring the ligand. One study noted arene-H interactions between the pyrimidine scaffold's phenyl ring and the GLU-233 residue. nih.gov

Computational studies on various pyrimidine thiourea analogs have successfully predicted their binding affinities against a range of biological targets, including enzymes implicated in cancer and diabetes. nih.govnih.govnih.gov The calculated binding energies often correlate well with experimentally determined inhibitory activities (e.g., IC₅₀ values), validating the predictive power of the docking models.

| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Diaryl pyrimidine linked acyl thiourea | α-Amylase | -7.18 | GLN-63, HIS-305, GLU-233 |

| Diaryl pyrimidine linked acyl thiourea | Proteinase K | -6.56 | ASN-161, ASN-67, ASN-162 |

| Thieno[2,3-d]pyrimidine thiourea | PDGFR-α | Not specified | Not specified |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-protein complex. researchgate.netnih.govresearcher.life By simulating the movements of atoms and molecules over time, MD can validate the stability of the binding pose predicted by docking and explore the conformational dynamics of both the ligand and the protein.

Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over time (e.g., 100 nanoseconds) suggests that the complex has reached equilibrium and the ligand remains securely bound in its predicted pose. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein. Significant changes in the fluctuation of active site residues upon ligand binding can provide insights into the mechanism of inhibition.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds over the simulation period, identifying which interactions are stable and persistent versus those that are transient. This provides a more accurate picture of the key hydrogen bonding interactions. nih.gov

For various thiourea derivatives, MD simulations have confirmed the stability of docked complexes, showing low and stable RMSD values for both the ligand and the protein Cα atoms. nih.gov These simulations provide strong evidence that the predicted interactions are maintained in a dynamic, solvated environment, thereby reinforcing the findings from molecular docking studies.

| Derivative Class | Target Protein | Simulation Duration (ns) | Key Findings |

| Arylthioureas | C. elegans Urease | 100 | Stable RMSD values (1.75 to 2.42 Å) for Cα atoms; persistent H-bond interactions. nih.gov |

| Pyrimidine-thiourea hybrids | LSD1 | Not specified | Stable binding modes confirmed. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of novel compounds and for guiding the rational design of more potent molecules.

For pyrimidine and thiourea derivatives, various QSAR models have been developed to predict activities such as anticancer, anti-inflammatory, and enzyme inhibition. nih.govnih.govscirp.orgacs.org These models are built using statistical techniques like Multiple Linear Regression (MLR) and machine learning methods such as Artificial Neural Networks (ANN).

The process involves calculating a set of molecular descriptors for each compound in a training set and then using a regression method to build an equation that correlates these descriptors with the observed biological activity (e.g., pIC₅₀). The predictive power of the resulting model is then rigorously validated using both internal (e.g., leave-one-out cross-validation, Q²) and external test sets of compounds. For a series of sulfur-containing thiourea derivatives, MLR-based QSAR models demonstrated reliable predictive performance with high squared correlation coefficients for the training sets (R²tr range = 0.8301–0.9636) and cross-validation sets (R²CV range = 0.7628–0.9290). nih.gov

| Derivative Class | Biological Activity | Model Type | Statistical Validation Parameters |

| Sulfur-containing thioureas | Anticancer | MLR | R² = 0.83–0.96, Q² = 0.76–0.93 |

| Dihydropyrimidinones | Alkaline Phosphatase Inhibition | 2D-QSAR | R² = 0.958, Q² = 0.903 |

| Thieno[2,3-d]pyrimidines | Antiproliferative | 3D-QSAR | Not specified |

A major benefit of QSAR modeling is the identification of molecular descriptors that are most influential on biological activity. nih.gov This provides crucial insights into the structure-activity relationship (SAR), guiding medicinal chemists on which molecular properties to modify to enhance potency.

For thiourea and pyrimidine derivatives, QSAR studies have identified several key descriptors:

Physicochemical Properties: Properties like mass, polarizability, electronegativity, and the octanol-water partition coefficient (logP) have been shown to be essential predictors for the anticancer activities of sulfur-containing derivatives. nih.gov

Topological and Constitutional Descriptors: The frequency or presence of specific chemical bonds or fragments (e.g., C-N, F-F, N-N bonds) can be critical descriptors. nih.gov

Quantum Chemical Descriptors: Descriptors calculated from quantum chemistry methods, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be important predictors in QSAR models for pyrimidine derivatives. scirp.org

These findings suggest that a balance of electronic, steric, and hydrophobic properties is crucial for the biological activity of pyrimidine thiourea compounds. nih.govnih.gov

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific pharmacological and biological research data for the chemical compound This compound . While the broader classes of pyrimidine and thiourea analogues have been the subject of extensive research for their potential therapeutic applications, specific experimental data for this particular compound across the requested research areas is not publicly available in the reviewed sources.

The user's request specified a detailed article focusing solely on "this compound," structured around its antimicrobial and anticancer activities. This included subsections on its broad-spectrum antibacterial potential, antifungal efficacy, antiviral properties, antitubercular and antimalarial investigations, and its inhibitory effects on various cancer cell lines. The instructions also mandated the inclusion of data tables and detailed research findings.

Despite targeted searches for each of these specific areas, no studies were identified that explicitly detail the evaluation of "this compound" and provide the necessary data to fulfill the request. The available literature discusses the activities of structurally related pyrimidine-thiourea derivatives in a general sense, but does not offer the specific, detailed findings required for an article focused exclusively on this compound.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time due to the absence of published research on the specified compound.

Pharmacological and Biological Research Applications of Pyrimidine Thiourea Analogues

Anticancer and Antiproliferative Activity Research

Assessment of Selective Cytotoxicity Towards Cancer Cells versus Non-Cancerous Cells

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. Several studies have highlighted the potential of pyrimidine (B1678525) thiourea (B124793) analogues in this regard.

In a notable study, novel sulphonyl thiourea derivatives incorporating a 4,6-diarylpyrimidine ring were synthesized and evaluated for their cytotoxic effects. A selection of these compounds demonstrated significant activity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), liver adenocarcinoma (HepG2), cervical epithelial carcinoma (HeLa), and lung adenocarcinoma (A549). Importantly, these compounds exhibited low cytotoxicity against the non-cancerous WI-38 cell line, indicating a degree of selectivity for cancerous cells nih.govrsc.org.

The selective cytotoxicity of these analogues underscores their potential as templates for the development of more targeted cancer therapies. The structural features of the pyrimidine and thiourea moieties appear to play a crucial role in this selective activity, although the precise mechanisms are still under investigation.

Table 1: Cytotoxic Activity of Sulphonyl Thiourea Pyrimidine Analogues

| Compound | MCF-7 (IC₅₀ µM) | HepG2 (IC₅₀ µM) | HeLa (IC₅₀ µM) | A549 (IC₅₀ µM) | WI-38 (IC₅₀ µM) |

|---|---|---|---|---|---|

| 7c | 15.7 ± 1.1 | 18.2 ± 1.3 | 20.5 ± 1.5 | 25.1 ± 1.8 | > 50 |

| 7d | 20.3 ± 1.4 | 22.9 ± 1.6 | 28.4 ± 2.0 | 30.7 ± 2.2 | > 50 |

| 7g | 25.8 ± 1.9 | 28.1 ± 2.1 | 32.6 ± 2.3 | 35.9 ± 2.5 | > 50 |

Data represents the concentration required to inhibit 50% of cell growth and is indicative of the compound's potency. Lower IC₅₀ values indicate higher cytotoxicity.

Enzyme Inhibition Studies

The inhibitory action of pyrimidine thiourea analogues against various enzymes is a key area of their pharmacological investigation. These interactions can modulate critical biological pathways, offering therapeutic potential for a range of diseases.

Recent research has demonstrated the potent inhibitory effects of novel diaryl pyrimidine-linked acyl thiourea derivatives against α-amylase and proteinase K. In one study, a series of these compounds (6a–j) were synthesized and showed remarkable inhibition of these enzymes.

For α-amylase, an enzyme involved in carbohydrate digestion, compounds 6j and 6g were identified as the most potent inhibitors, with IC₅₀ values of 1.478 ± 0.051 µM and 1.509 ± 0.039 µM, respectively. This level of inhibition is comparable to the standard drug acarbose (B1664774).

In the case of proteinase K, a broad-spectrum serine protease, compounds 6a , 6f , and 6e displayed the highest inhibitory activity, with IC₅₀ values of 1.790 ± 0.079 µM, 1.794 ± 0.080 µM, and 1.795 ± 0.080 µM, respectively. These findings highlight the potential of these pyrimidine thiourea analogues in conditions where protease and amylase activity is dysregulated.

Table 2: Inhibitory Activity of Diaryl Pyrimidine-Linked Acyl Thiourea Derivatives against α-Amylase and Proteinase K

| Compound | α-Amylase (IC₅₀ µM) | Proteinase K (IC₅₀ µM) |

|---|---|---|

| 6a | - | 1.790 ± 0.079 |

| 6e | - | 1.795 ± 0.080 |

| 6f | - | 1.794 ± 0.080 |

| 6g | 1.509 ± 0.039 | - |

| 6j | 1.478 ± 0.051 | - |

IC₅₀ values represent the concentration of the compound required to achieve 50% inhibition of the enzyme's activity.

Thiourea derivatives have been investigated as inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections and the formation of infectious stones core.ac.uknih.gov. Studies on various thiourea analogues have shown that they can be potent inhibitors of this enzyme, with some derivatives exhibiting significantly greater activity than the standard inhibitor, thiourea core.ac.uk.

Furthermore, sulphonyl thiourea compounds containing pyrimidine rings have demonstrated remarkable dual inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII rsc.org. Carbonic anhydrases are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. In one study, compound 7c was a potent inhibitor of hCA IX with a Kᵢ of 125.1 ± 12.4 nM, while compound 7d was the most potent against hCA XII with a Kᵢ of 111.0 ± 12.3 nM rsc.org.

Table 3: Carbonic Anhydrase Inhibitory Activity of Sulphonyl Thiourea Pyrimidine Analogues

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |

|---|---|---|---|---|

| 7b | 150.3 ± 15.1 | 65.2 ± 5.8 | 200.5 ± 18.2 | - |

| 7c | 50.1 ± 4.5 | 70.8 ± 6.2 | 125.1 ± 12.4 | 150.7 ± 14.3 |

| 7d | - | - | - | 111.0 ± 12.3 |

| 7f | 62.5 ± 5.9 | 55.4 ± 4.9 | - | 195.2 ± 17.8 |

| 7g | - | - | 180.3 ± 16.5 | 170.4 ± 15.9 |

| 7l | 42.1 ± 3.8 | - | - | - |

Kᵢ values represent the inhibition constant, with lower values indicating stronger inhibition.

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Research into pyrimidine derivatives has revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

One study on 2,4-disubstituted pyrimidines identified N-benzyl-2-thiomorpholinopyrimidin-4-amine as a potent cholinesterase inhibitor, with an IC₅₀ of 0.33 µM for AChE and 2.30 µM for BuChE sigmaaldrich.com. Another investigation into pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines found that some of these compounds exhibited significant AChE and BuChE inhibitory activity nih.gov. Specifically, one derivative showed potent inhibition with IC₅₀ values of 0.11 µM for AChE and 3.4 µM for BuChE nih.gov. These findings suggest that the pyrimidine scaffold is a promising starting point for the design of new cholinesterase inhibitors.

Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. Pyrimidine-based thiourea compounds have emerged as potential inhibitors of this enzyme. A series of novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds demonstrated excellent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 75.0 ± 0.5 to 253.0 ± 0.5 μM, which is significantly more potent than the standard drug acarbose (IC₅₀ = 750.0 ± 1.5 μM) researchgate.net.

Another study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones also showed significant α-glucosidase inhibitory action. The compound 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea exhibited the highest inhibitory activity, surpassing that of acarbose mdpi.comnih.gov.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Thiourea-containing drugs have been identified as potential tyrosinase inhibitors nih.gov. Research on novel 2,6-diamino-4-chloropyrimidine and 2,4,6-triaminopyrimidine (B127396) derivatives has shown their inhibitory effects on mushroom tyrosinase activity researchgate.net.

In one study, pyrimidine derivatives 1a and 1d exhibited inhibitory activities with IC₅₀ values of 24.68 µM and 24.45 µM, respectively, which were comparable to the positive control, kojic acid (IC₅₀ = 25.24 µM) researchgate.net. Kinetic studies revealed a noncompetitive type of inhibition, suggesting that these compounds could be effective and safe tyrosinase inhibitors researchgate.net.

Kinase Inhibition Profiling (e.g., FLT3, VEGFR2)

While specific kinase inhibition data for 1-(2,6-Dimethylpyrimidin-4-yl)thiourea against FMS-like Tyrosine Kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is not extensively detailed in publicly available research, the broader class of pyrimidine derivatives has been a significant focus of kinase inhibitor discovery. The pyrimidine scaffold is a well-established pharmacophore in the design of inhibitors targeting various protein kinases due to its structural resemblance to the purine (B94841) core of ATP.

Research into pyrimidine-based compounds has yielded potent inhibitors for both FLT3 and VEGFR2. For instance, novel furo[2,3-d]pyrimidine (B11772683) derivatives have been identified as potent dual inhibitors of Tie-2 and VEGFR2. nih.gov In these studies, the addition of a diarylurea moiety at the 5-position of the furo[2,3-d]pyrimidine core was found to significantly enhance the inhibitory activity against both enzymes, with one of the most active compounds demonstrating inhibitory concentrations in the low nanomolar range (<3 nM) for both kinases. nih.gov

Similarly, a rational design approach has led to the development of pyrimidine-4,6-diamine derivatives as selective type-II inhibitors of FLT3. nih.gov In one study, the most potent compound from this series exhibited an IC50 value of 13.9 nM against FLT3 kinase. nih.gov Interestingly, a urea (B33335) analog of this potent compound showed a slightly reduced, yet still significant, IC50 value of 41 nM, indicating that the structural features of the linker region are crucial for potent inhibition. nih.gov These findings underscore the potential of the pyrimidine core, often in combination with urea or thiourea-like linkers, to generate highly effective and selective kinase inhibitors. The exploration of compounds like this compound is a logical extension of these research efforts, although specific profiling against FLT3 and VEGFR2 for this particular analogue remains to be published.

Table 1: Examples of Pyrimidine Analogues as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| Furo[2,3-d]pyrimidines | Tie-2, VEGFR2 | Dual inhibitors with activity in the low nanomolar range. A diarylurea moiety enhanced potency. | nih.gov |

| Pyrimidine-4,6-diamines | FLT3 | Selective type-II inhibitors with IC50 values in the low nanomolar range. | nih.gov |

Antioxidant Capacity and Free Radical Scavenging Assays

The antioxidant potential of thiourea derivatives is a well-documented area of research. mdpi.comresearchgate.net These compounds are recognized for their ability to scavenge free radicals and protect against oxidative stress. hueuni.edu.vn The thiourea functional group, with its sulfur and nitrogen atoms, is believed to contribute significantly to this activity. Various assays are employed to quantify the antioxidant and free radical scavenging capacity of these molecules, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays being among the most common. researchgate.netnih.gov

Furthermore, pyrimidine derivatives themselves have been investigated for their antioxidant properties. nih.govmdpi.comnih.gov Certain novel pyrimidine acrylamides have been shown to exhibit moderate antioxidant activity in the DPPH assay and good to moderate inhibition of lipid peroxidation. nih.gov The combination of a pyrimidine ring and a thiourea moiety in this compound suggests that it may possess antioxidant properties worthy of investigation. However, without direct experimental evaluation through established assays like DPPH or ABTS, its specific antioxidant capacity and free radical scavenging efficacy remain to be determined.

Table 2: Common Assays for Antioxidant Capacity

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | A stable free radical is reduced by the antioxidant, leading to a color change from violet to yellow. | Decrease in absorbance at a specific wavelength, often expressed as IC50 (the concentration of antioxidant required to scavenge 50% of the DPPH radicals). |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | A pre-formed radical cation (ABTS•+) is reduced by the antioxidant, causing a decolorization of the solution. | Decrease in absorbance, also typically reported as an IC50 value. |

Mechanistic Elucidation of Biological Activities of Pyrimidine Thiourea Compounds

Mechanisms of Antimicrobial Action

Pyrimidine (B1678525) thiourea (B124793) derivatives have emerged as a promising class of antimicrobial agents. Their efficacy is attributed to several distinct mechanisms that disrupt essential bacterial functions, leading to the inhibition of growth or cell death.

Inhibition of Essential Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

A primary mechanism of antimicrobial action for pyrimidine thiourea compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are crucial for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. researchgate.net DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is essential for decatenating daughter chromosomes after replication. researchgate.net

Several studies have demonstrated the potential of thiourea and pyrimidine derivatives to act as inhibitors of these vital enzymes. acs.orgacs.org For instance, novel thiourea derivatives have been specifically designed and synthesized to target these topoisomerases. acs.org One such thiourea derivative, compound 8 , exhibited potent inhibitory activity against Escherichia coli DNA gyrase B and moderate inhibition of E. coli Topoisomerase IV, with IC₅₀ values of 0.33 µM and 19.72 µM, respectively, comparable to the known inhibitor novobiocin. acs.org This dual-targeting capability is advantageous as it may reduce the likelihood of bacteria developing resistance through single-target mutations. researchgate.net

Similarly, certain pyridothienopyrimidine compounds have shown potent dual inhibition of both DNA gyrase and topoisomerase IV. acs.org The inhibitory action is believed to occur through binding to the enzyme's active site, preventing the DNA cleavage and re-ligation cycle, which ultimately leads to a cessation of DNA replication and cell division. acs.orgacs.org

Table 1: Inhibition of Bacterial Topoisomerases by Selected Thiourea Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Target Enzyme | Test Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 8 | DNA Gyrase B | E. coli | 0.33 ± 1.25 | acs.org |

| Compound 8 | Topoisomerase IV | E. coli | 19.72 ± 1.00 | acs.org |

| Novobiocin (Control) | DNA Gyrase B | E. coli | 0.28 ± 1.45 | acs.org |

Cell Membrane Disruption and Depolarization

Another significant antimicrobial mechanism involves the disruption of the bacterial cell membrane's structural integrity. The cell membrane is a critical barrier that maintains cellular homeostasis, and its compromise leads to rapid cell death. Research on a thiourea derivative, designated TD4 , demonstrated its ability to act against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the cell membrane. acs.org Transmission electron microscopy revealed that treatment with TD4 led to apparent damage to the integrity of the MRSA cell membrane, resulting in the leakage of intracellular contents. acs.org This physical disruption of the membrane barrier is a potent bactericidal mechanism.

Interference with Cell Wall and Membrane Biosynthesis

Beyond direct physical disruption, pyrimidine thiourea compounds can interfere with the biosynthesis of the bacterial cell wall. The cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is essential for maintaining cell shape and preventing osmotic lysis. jneurosci.org The aforementioned thiourea derivative TD4 was shown to disrupt the integrity of the MRSA cell wall. acs.org This action suggests an interference with the complex enzymatic processes responsible for peptidoglycan synthesis and assembly. Furthermore, studies have aimed to synthesize thiourea derivatives that specifically target enzymes involved in the biosynthesis of the bacterial cell wall, indicating this is a recognized mechanism of action for this class of compounds. nih.gov By inhibiting cell wall formation, these compounds render the bacteria vulnerable to environmental stresses, leading to cell lysis. jneurosci.org

Induction of Cytoplasmic Protein Misfolding Stress

The induction of protein misfolding is a known cellular stress pathway that can be exploited by antimicrobial agents. In bacteria, a sophisticated network of chaperone proteins and proteases maintains protein homeostasis (proteostasis). acs.org Overwhelming this system by inducing the misfolding of cytoplasmic proteins can lead to the formation of toxic aggregates and trigger a stress response that ultimately inhibits growth or causes cell death. While some pyrimidine compounds have been investigated in the context of protein misfolding diseases like prion disease, their role in inducing a general cytoplasmic protein misfolding stress as a primary antibacterial mechanism is a less characterized area of study. It represents a potential, albeit not yet fully elucidated, pathway for the antimicrobial activity of pyrimidine thiourea derivatives.

Mechanisms of Anticancer Action

In addition to their antimicrobial properties, pyrimidine thiourea derivatives exhibit significant anticancer activity. Their primary mechanism of action against tumor cells is the induction of programmed cell death, or apoptosis, through various signaling pathways.

Apoptosis Induction Pathways

Apoptosis is a controlled process of cell suicide that is essential for eliminating damaged or cancerous cells. Many chemotherapeutic drugs function by triggering this process. Pyrimidine thiourea compounds have been shown to activate apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.

Key findings from studies on related pyrimidine and thiourea derivatives illustrate these mechanisms:

Mitochondrial (Intrinsic) Pathway Activation : A common mechanism involves the disruption of mitochondrial function. One 2-amino-4-aryl-pyrimidine derivative was found to trigger mitochondrial-related apoptosis by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential (MMP). nih.gov This is associated with changes in the expression of the Bcl-2 family of proteins, specifically the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, a key step in activating the caspase cascade. nih.gov

Caspase Activation and PARP Cleavage : The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. Studies show that pyrimidine urea (B33335) derivatives can induce the cleavage and activation of executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and facilitates cellular disassembly.

Inhibition of Survival Signaling Pathways : Cancer cells often have hyperactive survival signaling pathways that prevent apoptosis. Certain 2-amino-4-aryl-pyrimidine derivatives have been shown to simultaneously suppress critical survival pathways, including the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling cascades. nih.gov By inhibiting these pro-survival signals, the compounds lower the threshold for apoptosis induction in cancer cells.

Cell Cycle Arrest : Some diarylthiourea compounds have been observed to arrest the cell cycle, for example in the S phase. This halt in cell cycle progression can provide time for DNA damage to be detected, subsequently triggering an apoptotic response.

Table 2: Apoptotic Mechanisms of Pyrimidine and Thiourea Derivatives in Cancer Cells This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Cancer Cell Line | Key Apoptotic Events | Signaling Pathway Affected | Reference |

|---|---|---|---|---|

| Pyrimidine urea derivative | Colon (SW480) | Upregulation of Bax & cleaved PARP; Downregulation of Bcl-2; Loss of MMP | Intrinsic mitochondrial pathway | |

| 2-Amino-4-aryl-pyrimidine derivative | Breast (MCF-7) | Increased ROS; Decreased MMP; Bax/Bcl-2 modulation; Caspase activation | RAS/Raf/MEK/ERK; PI3K/AKT/mTOR | nih.gov |

| Diarylthiourea derivative | Breast (MCF-7) | Upregulation of caspase-3; S phase cell cycle arrest | Intrinsic pathway |

These findings collectively indicate that pyrimidine thiourea compounds are capable of inducing cancer cell death by engaging multiple, interconnected apoptotic pathways, making them a subject of interest for the development of novel anticancer therapeutics.

Activation of the Intrinsic Apoptotic Pathway (Mitochondrial Dysfunction, Cytochrome c Release)

The intrinsic apoptotic pathway, initiated by mitochondrial stress, is a critical mechanism for programmed cell death. This pathway involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This release is a key event that triggers the downstream activation of caspases.

A comprehensive search of scientific databases did not yield any studies specifically investigating the ability of 1-(2,6-Dimethylpyrimidin-4-yl)thiourea to induce mitochondrial dysfunction or cytochrome c release. While some thiourea derivatives have been shown to uncouple mitochondria, specific data for this compound is absent nih.gov.

Activation of the Extrinsic Apoptotic Pathway (Death Receptor Pathway)

The extrinsic apoptotic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface, such as members of the tumor necrosis factor (TNF) receptor superfamily nih.gov. This engagement leads to the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspases.

There is no available research documenting the effect of this compound on the components of the extrinsic apoptotic pathway.

Caspase Cascade Activation (Caspase-3, Caspase-8, Caspase-9)

Apoptosis execution is mediated by a family of cysteine proteases known as caspases. The intrinsic and extrinsic pathways converge on the activation of initiator caspases (like caspase-9 and caspase-8, respectively), which in turn activate executioner caspases, such as caspase-3.

No studies were found that measured the activation of caspase-3, caspase-8, or caspase-9 following treatment with this compound.

Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bcl-2, Bax, PARP)

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate nih.govnih.gov. A shift in the Bax/Bcl-2 ratio in favor of Bax can promote apoptosis nih.gov. Poly (ADP-ribose) polymerase (PARP) is a substrate for executioner caspases, and its cleavage is a hallmark of apoptosis.

Specific data on how this compound modulates the expression or activity of Bcl-2, Bax, or PARP is not available in the current scientific literature.

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress, leading to cellular damage and triggering apoptosis nih.govmdpi.com. Numerous compounds exert their cytotoxic effects through the generation of ROS. While thiourea derivatives have been studied for their antioxidant or pro-oxidant properties, these effects are highly structure-dependent pharmacophorejournal.commdpi.com.

No specific research was identified that quantifies the generation of ROS or the induction of oxidative stress in response to this compound.

Cell Cycle Perturbation and Growth Arrest

Many cytotoxic agents function by disrupting the normal progression of the cell cycle, causing arrest at specific checkpoints (e.g., G1, S, or G2/M phases), which can prevent cell proliferation and may lead to apoptosis.

The effects of this compound on cell cycle distribution have not been reported. Studies on other novel thiourea derivatives have shown varied effects, but these findings cannot be extrapolated to the specific compound researchgate.net.

DNA Intercalation and Subsequent DNA Damage

DNA intercalation, where a molecule inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription, leading to DNA damage and cell death. Certain planar aromatic or heteroaromatic molecules are known to act as DNA intercalators. While some pyrimidine and thiourea derivatives have been investigated for their DNA binding capabilities, the mode of interaction is highly specific to the molecular structure mdpi.commdpi.com.

There are no published studies that have examined the potential of this compound to intercalate with DNA or cause subsequent DNA damage.

Specific Enzyme Target Modulation (e.g., Thioredoxin Reductase, Kinases)

The specific enzymatic targets of This compound have not been extensively detailed in publicly available scientific literature. While the broader class of pyrimidine thiourea derivatives has been investigated for a range of biological activities, detailed enzymatic assays and target identification for this specific compound are not widely reported.

However, the structural motifs present in This compound , namely the pyrimidine and thiourea moieties, are known to be pharmacologically active and have been implicated in the modulation of various enzymes. Thiourea derivatives, for instance, have shown the potential to inhibit a variety of enzymes, including tyrosinase, cholinesterases, α-amylase, and α-glucosidase researchgate.net.

Thioredoxin Reductase (TrxR) , a key enzyme in cellular redox balance, is a known target for various inhibitors, including some containing reactive functional groups that can interact with the enzyme's active site mdpi.commdpi.com. The thiourea group, with its sulfur atom, could potentially interact with the active site of TrxR, but specific studies on This compound are lacking.

Similarly, various heterocyclic compounds, including those with a pyrimidine core, have been developed as kinase inhibitors nih.gov. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyrimidine ring can act as a scaffold that mimics the adenine (B156593) base of ATP, enabling competitive inhibition at the ATP-binding site of kinases. While molecular docking studies have been performed on some thiourea derivatives to predict their interaction with protein kinases, no such data is currently available for This compound researchgate.net.

Mechanistic Insights into Enzyme Inhibition

Due to the absence of specific studies on This compound , a detailed mechanistic insight into its enzyme inhibition is not available. The subsequent sections are therefore based on the general principles of enzyme inhibition observed for structurally related compounds.

Determination of Inhibition Types (Competitive, Non-competitive, Mixed)

The mode of enzyme inhibition by a compound is determined through kinetic studies, which analyze the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations mdpi.com. Common types of reversible inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency. In this case, the inhibitor does not compete with the substrate.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.

For pyrimidine and thiourea derivatives, various types of inhibition have been observed depending on the specific compound and the target enzyme. For example, some thiourea derivatives have been identified as competitive inhibitors of certain enzymes nih.gov. Without experimental data from enzymatic assays with This compound , its specific type of inhibition remains undetermined.

Identification of Specific Active Site Interactions and Key Amino Acid Residues Involved in Binding

The interaction between an inhibitor and an enzyme's active site is crucial for its inhibitory effect. These interactions are often elucidated through techniques like X-ray crystallography of the enzyme-inhibitor complex and computational methods such as molecular docking.

For thiourea derivatives, the thiocarbonyl group (C=S) and the N-H groups are key features that can participate in hydrogen bonding with amino acid residues in the enzyme's active site. The pyrimidine ring can engage in hydrophobic and π-π stacking interactions.

Molecular docking studies on other thiourea derivatives have suggested potential interactions with key amino acid residues. For instance, in the case of certain P2Y1 receptor antagonists, a thiourea-containing compound was found to interact with Pro105, Ile108, Phe119, and Leu102 nih.gov. In another study, thiourea derivatives targeting enzymes involved in bacterial cell wall biosynthesis showed predicted binding to specific residues within the active sites of PBP2a and FabH fip.org.

Without specific molecular modeling or structural biology data for This compound , the precise amino acid residues involved in its potential binding to any enzymatic target cannot be identified.

Structure Activity Relationship Sar Studies for Pyrimidine Thiourea Analogues

Influence of Substituents on the Pyrimidine (B1678525) Ring on Biological Activity

The nature and position of substituents on the pyrimidine ring play a pivotal role in modulating the biological activity of pyrimidine thiourea (B124793) analogues. While specific SAR studies on 1-(2,6-dimethylpyrimidin-4-yl)thiourea are not extensively documented in publicly available literature, general principles can be derived from studies on related pyrimidine derivatives.

The presence of methyl groups at the 2 and 6 positions of the pyrimidine ring, as in the target compound, is a common feature in bioactive molecules. These small, lipophilic groups can influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets of target proteins. Alterations at these positions are expected to significantly impact activity. For instance, increasing the alkyl chain length or introducing bulky substituents could either enhance or diminish activity depending on the steric tolerance of the binding site.

In a broader context of 4,6-disubstituted pyrimidines, the introduction of different aryl groups has been shown to influence their biological profiles. For example, in a series of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, the nature of the substituent on the aryl rings was critical for their anthelmintic activity. A compound with a methoxy (B1213986) group at the para-position of the benzene (B151609) ring at the 4-position of the pyrimidine exhibited the most potent activity. nih.gov This suggests that electronic and steric properties of substituents on aryl groups attached to the pyrimidine core are key determinants of biological response.

Furthermore, studies on other pyrimidine-containing compounds have highlighted the importance of electron-donating and electron-withdrawing groups on attached phenyl rings for various enzyme inhibitory activities. nih.gov The electronic landscape of the pyrimidine ring, modulated by its substituents, can affect the pKa of the entire molecule and its ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.

The following table summarizes the influence of substituents on the pyrimidine ring from studies on analogous compounds:

| Compound Series | Substituent Modification on Pyrimidine Ring | Observed Effect on Biological Activity |

| 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines | Introduction of a methoxy group at the para-position of the C4-aryl substituent. | Enhanced anthelmintic activity. nih.gov |

| 4,6-diaryl-2-aminopyrimindine derivatives | Varied electron-donating and electron-withdrawing substituents on the aryl rings. | Modulated inhibitory activities against enzymes related to type 2 diabetes. nih.gov |

Role of the Thiourea Moiety and its N-Substitution Patterns on Efficacy

The thiourea moiety (-NH-C(S)-NH-) is a critical pharmacophore in this class of compounds, contributing significantly to their biological activity through its ability to form hydrogen bonds and coordinate with metal ions. The sulfur atom can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors, facilitating strong interactions with biological macromolecules. mdpi.com

N-substitution on the thiourea linker dramatically influences the compound's properties and biological activity. In many reported series of pyrimidine thiourea derivatives, the terminal nitrogen of the thiourea is often substituted with various aryl, acyl, or heterocyclic groups. These substituents can modulate the electronic properties of the thiourea group, as well as introduce additional interaction points with the target.

For instance, in a series of novel pyrimidine derivatives with aryl urea (B33335) and thiourea moieties, the nature of the aryl substituent on the terminal nitrogen was found to be crucial for their anti-inflammatory and antimicrobial activities. nih.gov The presence of electron-withdrawing or electron-donating groups on the aryl ring could tune the biological response.

The substitution pattern on the nitrogen atoms of the thiourea can also affect the molecule's conformation. The planarity and rotational freedom around the C-N bonds of the thiourea linker are influenced by the size and nature of the substituents, which in turn affects how the molecule fits into a binding site.

The following table illustrates the impact of N-substitution on the thiourea moiety in related compound series:

| Compound Series | N-Substitution on Thiourea Moiety | Observed Effect on Biological Activity |

| Pyrimidine-arylthiourea derivatives | Various substituted aryl groups. | Modulated anti-inflammatory and antimicrobial activity. nih.gov |

| Adamantyl urea derivatives | Replacement of the urea with other groups. | A decrease in antitubercular activity, highlighting the importance of the (thio)urea moiety. nih.gov |

Impact of Linker Moieties and Hybrid Heterocyclic Systems on Biological Potency

The concept of creating hybrid molecules by incorporating the pyrimidine thiourea scaffold with other heterocyclic systems has been a successful strategy to enhance biological potency and selectivity. These hybrid systems can leverage the pharmacological properties of each constituent moiety to achieve a synergistic effect.